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Plinol

Cat. No.: B1143882
CAS No.: 11039-70-6
M. Wt: 154.251
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Description

Contextualization within Terpenoid Chemistry

Terpenoids represent a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. ctdbase.orgresearchgate.net Monoterpenoids, such as Plinol, are composed of two isoprene units and have the molecular formula CH or CHO for oxygenated derivatives like alcohols. guidechem.com this compound's cyclopentanol (B49286) framework distinguishes it structurally within the monoterpenoid class, which also includes acyclic, monocyclic, and other bicyclic structures. This compound can be formed from the acyclic monoterpenoid linalool (B1675412) through processes like thermal ene reactions or pyrolysis. researchgate.nettandfonline.comcore.ac.ukresearchgate.netmdpi.comnih.govresearchgate.nettandfonline.com

Historical Perspective on this compound Research and Discovery

Early research into this compound was often linked to the study of other monoterpenoids, particularly linalool, from which this compound isomers were found to be derived. Investigations into the thermal rearrangement of linalool led to the identification of Plinols. researchgate.nettandfonline.comcore.ac.ukmdpi.comnih.gov For instance, heating (-)-linalool (B1674924) at elevated temperatures was shown to produce four isomeric compounds identified as Plinols. core.ac.uk The determination of the relative configurations of substituents in these cyclopentane (B165970) structures was an early focus, often utilizing techniques like gas chromatography to analyze retention indices on different stationary phases. core.ac.uk Further research has explored the stereoselective synthesis of specific this compound isomers. tandfonline.comomu.ac.jpnih.gov this compound D, for example, was identified as a natural material obtained from camphor (B46023) oil. tandfonline.com The presence of this compound in essential oils has also been investigated as a potential indicator of adulteration with synthetic linalool. researchgate.netkobashi.co.ukissuu.com

Structural Characteristics of the this compound Framework

The core structure of this compound is a cyclopentanol ring. It has the molecular formula CHO and a molecular weight of approximately 154.25 g/mol . cymitquimica.comguidechem.comchemicalbook.comlookchem.comchemnet.com The structure includes methyl groups and an isopropenyl group attached to the cyclopentane ring, with a hydroxyl group also bonded to a ring carbon. cymitquimica.com The arrangement of these substituents and the hydroxyl group around the cyclopentane ring leads to the existence of multiple stereoisomers. Four main isomers, designated this compound A, B, C, and D, have been identified, differing in the relative stereochemistry of the substituents on the cyclopentane ring. researchgate.nettandfonline.comcore.ac.ukresearchgate.netmdpi.comnist.govnist.gov

Key physical properties of this compound include its boiling point, density, and refractive index. chemicalbook.comchemnet.comthegoodscentscompany.com These properties can vary slightly depending on the specific isomer or mixture of isomers.

Table 1: Selected Physical Properties of this compound

PropertyValueSource
Molecular FormulaCHO cymitquimica.comguidechem.comlookchem.comchemnet.com
Molecular Weight154.25 g/mol guidechem.comchemicalbook.comlookchem.comchemnet.com
Boiling Point183-184 °C @ 760 mmHg; 76-77 °C @ 14 mmHg; 205.2 °C @ 760 mmHg chemicalbook.comchemnet.comthegoodscentscompany.com
Density0.942-0.953 g/cm³ @ 20°C; 0.909 g/cm³ (Predicted) chemicalbook.comchemnet.comthegoodscentscompany.com
Refractive Index1.46940-1.47140 @ 20°C; 1.47 (Predicted) chemnet.comthegoodscentscompany.com
Water Solubility1.482 g/L (23.5 °C); 832.3 mg/L @ 25 °C (est) guidechem.comchemicalbook.comthegoodscentscompany.com
LogP (o/w)2.866 (est) chemicalbook.comthegoodscentscompany.com

Research findings highlight the chemical behavior of this compound, including its potential to undergo intramolecular ether bond formation reactions. tandfonline.comtandfonline.com Studies have also investigated the thermal behavior of linalool leading to the formation of Plinols under various conditions. researchgate.netmdpi.comnih.gov

Table 2: this compound Identifiers

IdentifierValueSource
CAS Number72402-00-7 cymitquimica.comguidechem.comchemicalbook.comlookchem.comchemnet.com
PubChem CID20046 guidechem.comthegoodscentscompany.comchem960.com
EINECS276-639-6 chemicalbook.comlookchem.comchemnet.com

This compound and its isomers have been a subject of chemical research focusing on their formation, structural characterization, and synthesis, contributing to the broader understanding of monoterpenoid chemistry.

Properties

CAS No.

11039-70-6

Molecular Formula

C10H18O

Molecular Weight

154.251

Synonyms

PLINOL

Origin of Product

United States

Stereochemical Diversity and Isomeric Characterization of Plinol

Elucidation of Plinol A, B, C, and D Isomers

Research has identified and characterized several isomers of this compound, commonly referred to as this compound A, B, C, and D. These designations typically correspond to specific relative and absolute configurations at the stereogenic centers of the molecule. Early work, such as that by Sebe and Naito, contributed to establishing the structure of this compound, including the chirality at C-3 for this compound A. vdoc.pub The pyrolysis of linalool (B1675412) is known to produce all four possible this compound isomers. vdoc.pubnih.gov

The different this compound isomers arise from variations in the stereochemistry at the carbon atoms within the cyclopentane (B165970) ring and the carbon bearing the hydroxyl group. These structural differences, although subtle, result in distinct spatial orientations that define each isomer.

Enantiomeric and Diastereomeric Considerations within the this compound Series

The this compound isomers exhibit both enantiomeric and diastereomeric relationships. Stereoisomers are broadly classified into enantiomers and diastereomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other and have opposite configurations at all stereogenic centers. pdx.edulibretexts.orgkhanacademy.org Diastereomers, on the other hand, are stereoisomers that are not mirror images of each other and differ in configuration at some, but not all, stereogenic centers. pdx.edulibretexts.orgkhanacademy.orglibretexts.org

Within the this compound series, pairs of isomers that are non-superimposable mirror images are considered enantiomers. For example, if (1R,2R,3S)-Plinol A exists, its enantiomer would be (1S,2S,3R)-Plinol A. Isomers that are not mirror images of each other, such as this compound A and this compound B, or this compound A and this compound C, are diastereomers. Diastereomers typically possess different physical and chemical properties, including melting points, boiling points, and spectroscopic characteristics. pdx.edulibretexts.org Enantiomers, however, share identical physical and chemical properties in a symmetrical environment but can be distinguished by their interaction with plane-polarized light (optical activity) and their behavior in chiral environments, such as reactions with other chiral molecules or interactions with biological systems. pdx.edulibretexts.orguou.ac.in

The presence of multiple stereogenic centers in this compound (specifically, the carbons at positions 1, 2, and 3 of the cyclopentane ring) allows for a theoretical maximum of 2³ = 8 stereoisomers. These isomers form pairs of enantiomers and groups of diastereomers.

Conformational Analysis of this compound Stereoisomers

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds. These different arrangements are called conformers or conformational isomers. libretexts.org While stereoisomers (enantiomers and diastereomers) can only be interconverted by breaking and reforming bonds, conformers can interconvert readily at room temperature.

For cyclopentane rings, various conformations exist, including the "envelope" and "half-chair" forms, which are in dynamic equilibrium. The substituents on the ring and the hydroxyl and isopropenyl groups will influence the preferred conformations of each this compound stereoisomer. Steric interactions between these groups play a significant role in determining the relative stability of different conformers.

Detailed conformational analysis of this compound stereoisomers can be performed using computational methods, such as molecular mechanics, molecular dynamics simulations, and quantum mechanics calculations. These studies can help to understand the preferred spatial orientation of the molecule, which can impact its reactivity and interactions with other molecules. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, can also provide experimental data to support conformational analysis, as coupling constants between nuclei are dependent on dihedral angles. researchgate.net

This compound is a monoterpenoid alcohol that occurs naturally in the secondary metabolomes of various plants. Its chemical structure is characterized as a cyclopentanol (B49286) derivative. This compound has been identified in the essential oils of several plant species, contributing to their characteristic aromas and potentially playing roles in plant defense or signaling.

Natural Occurrence and Chemodiversity

Synthetic Methodologies and Strategies for Plinol and Its Analogues

Total Synthesis Approaches to Plinol Isomers

Total synthesis of this compound isomers typically focuses on building the cyclopentane (B165970) core and establishing the correct relative and absolute stereochemistry of the substituents. Various approaches have been developed, often utilizing readily available monoterpenes as starting materials.

Stereoselective and Enantioselective Synthetic Pathways

Achieving stereocontrol is a critical aspect of this compound synthesis, as the different isomers possess distinct spatial arrangements of their atoms. Stereoselective and enantioselective pathways aim to produce specific this compound isomers or their enantiomers with high purity. The formation of this compound isomers (A, B, C, and D) has been observed through reactions like the ene reaction of linalool (B1675412). tandfonline.com Control over the reaction conditions is crucial for influencing the distribution of these isomers.

Research has explored methods for the stereoselective synthesis of intermediates that can be converted into this compound isomers. For instance, stereoselective synthesis of a keto alcohol has been reported as a formal total synthesis of this compound A and C. tandfonline.com Enantioselective approaches often start from chiral precursors or employ chiral catalysts or auxiliaries to control the formation of new stereocenters. An enantioselective synthesis of plinols A and C has been reported, demonstrating the feasibility of preparing optically active forms of these compounds. tandfonline.com

Utilization of Linalool and Pinan-2-ol as Precursors

Linalool and pinan-2-ol are common and valuable monoterpene precursors utilized in the synthesis of this compound isomers. This compound A, B, C, and D have been derived from linalool through an ene reaction. tandfonline.com This thermal ene reaction of linalool is a key transformation in the synthesis of this compound C. tandfonline.comjst.go.jp

Pinan-2-ol, obtainable from pinene, is another significant starting material. The thermal gas-phase isomerization of cis- and trans-pinan-2-ol leads to the formation of linalool, with plinols arising as side products from consecutive reactions of linalool. nih.govnih.govlookchem.com This pyrolysis of pinan-2-ol is conducted at high temperatures, typically ranging from 350 to 600 °C. nih.govnih.govpk.edu.pl The temperature and reactor geometry can influence the types of by-products, including cyclopentanols like plinols, that are generated. pk.edu.plresearchgate.net

Radical Cyclization Strategies in this compound Synthesis

Radical cyclization reactions have proven to be effective strategies for constructing the cyclopentane core of this compound and related molecules. This compound A has been efficiently obtained from (-)-linalool (B1674924) using a Ti(III)-mediated diastereoselective radical cyclization as a key step. researchgate.netresearchgate.netnih.gov This approach highlights the utility of radical chemistry in creating the desired cyclic structure and controlling the stereochemistry during the cyclization process. Radical cyclization is a widely used method in organic synthesis for forming cyclic compounds, and its application in terpene synthesis, including approaches towards structures related to this compound, demonstrates its power in building complex carbon skeletons. libretexts.orgnih.govillinois.edunumberanalytics.com

Semi-synthetic Derivation of this compound

While the total synthesis of this compound from simpler precursors is well-documented, information specifically detailing semi-synthetic derivations of this compound from more complex natural products is less prevalent in the provided search results. The focus of the literature appears to be primarily on building the this compound framework from readily available monoterpenes like linalool and pinan-2-ol.

Preparation of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the exploration of their potential biological activities and provides access to intermediates for the synthesis of other complex molecules. These derivatives can be prepared by modifying the existing functional groups in this compound or by incorporating new functionalities during the synthesis.

Optimization of Reaction Parameters in this compound Synthesis

The synthesis of this compound often involves complex reaction pathways where various parameters can significantly influence the yield and selectivity of the desired product while minimizing the formation of undesirable by-products. Optimization of these reaction parameters is crucial for developing efficient and economically viable synthetic routes. Key parameters investigated in the synthesis of this compound and related compounds include temperature, residence time, catalyst type, catalyst concentration, and the presence of additives. thegoodscentscompany.com Systematic studies are conducted to understand the effect of each of these variables and their interactions to identify optimal reaction conditions. nih.gov

Influence of Temperature and Residence Time

Temperature and residence time are critical parameters in the synthesis of this compound, particularly in thermal rearrangement or cyclization reactions. nih.govresearchgate.net The influence of these parameters on the yield and purity of this compound has been systematically studied. nih.gov For instance, in the thermal gas-phase isomerization of pinan-2-ol, which can lead to plinols as consecutive products of linalool, investigations have been performed across a temperature range of 350–600 °C and residence times between 0.6 and 0.8 seconds. nih.govresearchgate.net The dependency of product composition, including this compound yield, on average residence time at a constant temperature has been analyzed. nih.gov Small variations in reaction conditions, such as temperature, can result in differences in selectivity and yield. nih.gov Side reactions can be influenced or suppressed by using short reaction times. nih.gov

Based on the search results, specific data points for temperature, residence time, and corresponding yields/selectivities for this compound are not explicitly detailed in a format suitable for a precise data table within the provided snippets. However, the research indicates that these parameters are systematically varied and their effects are studied. nih.govresearchgate.net The general trend suggested is that optimizing temperature and residence time is essential to favor this compound formation and limit side reactions. nih.gov

Catalysis and Additive Effects on Selectivity and Yield

Catalysis and the use of additives play a significant role in enhancing the selectivity and yield of this compound synthesis. Various catalysts have been screened for their activity and selectivity in catalytic synthesis routes to this compound. researchgate.net The effect of additives on reaction performance has also been evaluated. researchgate.net

Catalytic additives are substances introduced to a catalytic system to improve catalyst performance, including enhancing activity, improving selectivity, and extending catalyst life. They can interact directly with reactants or the catalyst itself. Different types of catalytic additives include promoters (increase activity), inhibitors (decrease activity, potentially suppressing side reactions), modifiers (change selectivity), and stabilizers (prevent deactivation).

While the snippets confirm the investigation of catalyst types and additive effects in this compound synthesis thegoodscentscompany.comresearchgate.net, specific details on which catalysts or additives are most effective for this compound synthesis, or quantitative data on their impact on yield and selectivity, are not provided in a structured format within the search results. However, the principle is that careful selection and optimization of catalysts and additives are crucial for directing the reaction towards this compound and minimizing unwanted by-products. thegoodscentscompany.comresearchgate.net For example, in related isomerization reactions, additives have been used to suppress side reactions and increase selectivity. nih.gov

Mechanistic Investigations of Plinol Formation and Rearrangements

Ene Reaction Pathways Leading to Plinols from Linalool (B1675412)

Plinols are known to form from linalool through an ene-type cyclization reaction, particularly under thermal conditions. Linalool, an acyclic allylic alcohol, undergoes a concerted intramolecular (3,4)-ene reaction. nih.gov This reaction involves the transfer of an allylic hydrogen from one part of the molecule to a terminal vinylic carbon of another double bond, accompanied by the formation of a new carbon-carbon bond and a shift of a double bond. nih.gov This process leads to the formation of a five-membered ring, characteristic of the cyclopentanol (B49286) structure of plinols. nih.gov

The ene reaction pathway from linalool to plinols is analogous to other intramolecular ene reactions observed in 1,6-dienes with hydrogens in the alpha position to a double bond. nih.gov For instance, similar cyclizations are seen in the conversion of myrcene (B1677589) to iridane-1(6),8-diene. nih.gov The hybridization of a specific carbon atom (C(2) in the case of linalool) plays a role in determining the number of different cyclopentanol isomers (plinols) that can be formed through this pathway. nih.gov

Thermal degradation studies of linalool have confirmed the formation of plinols via ene cyclization reactions, typically occurring in the temperature range of 350–600 °C under inert atmospheres like nitrogen. mdpi.comresearchgate.net This thermal treatment of linalool results in a mixture of four cyclopentanol compounds, identified as plinols 8a–d. nih.gov

Thermal Rearrangement Mechanisms of Bicyclic Monoterpenoids to Plinols

Plinols can also arise from the thermal rearrangement of bicyclic monoterpenoids, such as pinan-2-ol. This process is more complex and often involves the initial fragmentation of the bicyclic structure, followed by subsequent reactions, including the formation of linalool, which then undergoes further transformation to plinols. nih.govresearchgate.net

The thermal isomerization of pinan-2-ol, for example, involves the fragmentation of its cyclobutane (B1203170) ring. nih.govresearchgate.net This fragmentation is generally accepted to occur via a stepwise mechanism, as a concerted mechanism is considered thermally forbidden by Woodward-Hoffmann rules. nih.govresearchgate.net The stepwise fragmentation initiates with the homolytic cleavage of a carbon-carbon bond within the cyclobutane ring, leading to the formation of biradical intermediates. nih.gov

Biradical Intermediates and Fragmentation Pathways

The thermal rearrangement of bicyclic monoterpenoids like pinan-2-ol proceeds through the generation of biradical intermediates. nih.govresearchgate.netresearchgate.net In the case of pinan-2-ol, the initial homolytic bond cleavage can occur at different carbon-carbon bonds within the cyclobutane ring, potentially leading to several distinct biradical species. nih.gov For instance, cleavage of the C(1)-C(6), C(5)-C(7), C(1)-C(7), or C(5)-C(6) bonds can yield different biradicals. nih.gov

One proposed biradical intermediate (specifically, 1a‡ in the context of pinan-2-ol rearrangement) is considered the most plausible precursor to products like linalool and β-terpineol. researchgate.net The formation of linalool from this biradical involves homolytic bond cleavage followed by intramolecular radical recombination. nih.gov

While the primary products of pinan-2-ol pyrolysis are often acyclic compounds like linalool, consecutive reactions of these initial products, including the ene cyclization of linalool, lead to the formation of plinols. nih.govresearchgate.net The fragmentation pathways of the bicyclic precursor thus indirectly contribute to plinol formation by generating intermediates that are direct precursors to plinols.

Concerted vs. Stepwise Fragmentation Analysis

The thermal isomerization of bicyclic monoterpenoids, specifically involving cyclobutane ring fragmentation, has been analyzed in terms of concerted versus stepwise mechanisms. nih.govresearchgate.net Based on Woodward-Hoffmann rules, a concerted thermal fragmentation of the cyclobutane ring in pinan-2-ol is considered thermally forbidden. nih.govresearchgate.net

Experimental evidence and generally accepted mechanisms support a stepwise fragmentation pathway involving biradical intermediates as the more plausible route for the thermal rearrangement of pinan-2-ol. nih.govresearchgate.net This stepwise process involves the initial homolytic cleavage of a C-C bond to form a biradical, followed by subsequent radical reactions or rearrangements. nih.gov Kinetic studies on the thermal isomerization of cis- and trans-pinan-2-ol have provided insights into the activation energies associated with the carbon-carbon bond scission that opens the cyclobutane ring, further supporting a biradical-mediated stepwise mechanism. researchgate.net The difference in reactivity between diastereomers can be attributed to differences in these activation energies. researchgate.net

Theoretical Studies on Reaction Pathways

Theoretical studies, often employing computational chemistry methods, have been utilized to investigate the reaction pathways involved in the formation and rearrangement of monoterpenoids, including steps relevant to this compound formation. These studies can provide insights into transition structures, intermediate species, and energy barriers that are difficult to probe experimentally.

While direct theoretical studies specifically focused on the complete reaction coordinate for this compound formation from all possible precursors were not extensively detailed in the search results, theoretical approaches have been applied to related monoterpene rearrangements and fragmentation processes. For example, theoretical studies have investigated the mechanisms of thermal and photochemical rearrangements of bicyclic systems, including analyses of biradical intermediates and energy surfaces. nih.gov Computational evidence has been presented for the formation of diradical rather than zwitterionic intermediates in certain bicyclic rearrangements. nih.gov

Furthermore, theoretical studies have been used to examine fragmentation reactions, such as the McLafferty rearrangement, providing insights into concerted versus stepwise pathways and the factors influencing them. nih.gov Although the McLafferty rearrangement is a different type of fragmentation, the theoretical approaches used to analyze concerted versus stepwise mechanisms and the role of intermediates are relevant to understanding the complexities of monoterpenoid rearrangements. nih.gov

Theoretical calculations have also been applied to investigate the mechanisms and kinetics of catalytic steps in linalool synthesis from alpha-pinene, which involves the thermal isomerization of pinan-2-ol to linalool, a precursor to plinols. researchgate.net These studies utilize methods like Density Functional Theory (DFT) to examine structural changes, transition states, and energy profiles of the reactions. researchgate.net

Collectively, theoretical studies complement experimental investigations by providing a molecular-level understanding of the energy landscapes and mechanistic details governing the complex rearrangement and fragmentation processes that lead to the formation of plinols from various monoterpenoid precursors.

Data Tables

Based on the search results, specific quantitative data suitable for detailed, comparative data tables across different studies were not consistently available in a format that allowed for direct extraction and compilation into interactive tables. The search results provided qualitative descriptions of reaction outcomes, temperature ranges, and mechanistic proposals, with some quantitative data on yields and selectivities presented graphically or within the text of individual studies. nih.govresearchgate.netresearchgate.net

For example, one study presented data on the temperature dependency of pinan-2-ol conversion, linalool selectivity and yield, and this compound yield for the pyrolysis of cis- and trans-pinan-2-ol, showing how these values change with temperature. researchgate.net Another study mentioned activation energies for the C-C scission in cis- and trans-pinan-2-ol. researchgate.net However, compiling these into comprehensive, comparable tables across multiple sources with sufficient detail for "interactive" presentation is not feasible based on the provided snippets.

Therefore, while detailed research findings were incorporated into the text, the creation of interactive data tables as requested is not fully supported by the nature of the data extracted from the search results.

Biosynthetic Pathways and Metabolic Interconnections

Proposed Biosynthetic Routes to Plinol in Natural Systems

While a definitive, step-by-step enzymatic pathway for this compound biosynthesis in natural systems remains an area of ongoing research, its presence alongside other monoterpenes, particularly linalool (B1675412) and pinan-2-ol, in various plant species suggests potential biosynthetic links. This compound has been identified as a component in the essential oils of plants such as Osmanthus fragrans and Artemisia annua. researchgate.net

Studies investigating the thermal isomerization of pinan-2-ol have shown the formation of linalool, with plinols arising from consecutive reactions of linalool and other side products under these conditions. nih.govresearchgate.net This observation from chemical synthesis experiments hints at a possible metabolic relationship in nature, where linalool or a related intermediate could serve as a precursor to this compound through enzymatic transformations.

Research on the synthesis of cyclopentanic natural products has also explored this compound A as a precursor, efficiently obtained from (-)-linalool (B1674924) through chemical reactions involving diastereoselective radical cyclization. researchgate.netnih.gov While this describes a synthetic route, it further supports the structural relationship between linalool and this compound, suggesting a plausible enzymatic conversion could occur in biological systems.

The co-occurrence of this compound with other monoterpenes in plants like Ocimum species, where both terpenoid and phenylpropanoid pathways are active, indicates its integration within the broader network of plant secondary metabolism. rsc.org

Enzymatic Transformations and Precursor Metabolism

The biosynthesis of monoterpenes from GPP involves terpene synthases (also known as cyclases) that catalyze the cyclization and rearrangement of GPP to form various monoterpene skeletons. mdpi.comd-nb.info Subsequent enzymatic steps, such as hydroxylations, oxidations, and isomerizations, further modify these basic structures to yield the diverse array of monoterpenoids.

Although specific enzymes directly catalyzing the formation of this compound from a precursor like GPP or linalool in plants have not been extensively characterized in the provided search results, the structural relationship to other monoterpene alcohols suggests that enzymes such as cytochrome P450 monooxygenases and dehydrogenases could be involved in the late-stage modifications leading to this compound. The conversion of linalool to cyclic monoterpenes is known to occur enzymatically in some plants, and a similar cyclization or rearrangement mechanism, potentially followed by hydroxylation or other modifications, could be hypothesized for this compound formation.

Interrelationships with Other Terpenoid Metabolic Pathways

This compound biosynthesis is interconnected with the broader network of terpenoid metabolism in plants. The common origin of all terpenoids from IPP and DMAPP means that pathways leading to different classes of terpenoids (monoterpenes, sesquiterpenes, diterpenes, etc.) compete for the same precursor pools. mdpi.comnih.govnih.govd-nb.info

In plants, the compartmentalization of the MVA and MEP pathways in the cytosol and plastids, respectively, adds another layer of complexity to these interrelationships. mdpi.comnih.govnih.gov While monoterpenes are primarily associated with the MEP pathway and plastids, interactions and cross-talk between the two pathways can occur.

The formation of this compound from a precursor like linalool, which is also a monoterpene derived from GPP, exemplifies the intricate branching and interconversions within the monoterpene pathway. Enzymes can catalyze the transformation of one monoterpene into another, leading to a diverse mixture of compounds within a single plant species. The balance between these competing pathways and enzymatic transformations, influenced by genetic and environmental factors, determines the final profile of terpenoids produced by a plant. nih.govrsc.org

The study of metabolic channeling and the potential formation of metabolons (multi-enzyme complexes) in plant terpenoid metabolism is an emerging area that could provide further insights into how metabolic flux is directed towards the synthesis of specific compounds like this compound within the complex cellular environment. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound20046 thegoodscentscompany.comchem960.com
(-)-Plinol A15602230
This compound D4028-58-4 (CAS, linked to structure with CID likely 20046 or related stereoisomer) nist.gov
Linalool6549 nih.gov
Pinan-2-olNot found in search results with CID
Isopentenyl Pyrophosphate (IPP)Not found in search results with CID
Dimethylallyl Pyrophosphate (DMAPP)Not found in search results with CID
Geranyl Pyrophosphate (GPP)Not found in search results with CID
Farnesyl Pyrophosphate (FPP)Not found in search results with CID
Geranylgeranyl Pyrophosphate (GGPP)Not found in search results with CID

Data Table: Occurrence of this compound in Selected Plants

Plant SpeciesThis compound Variant (if specified)NotesSource
Osmanthus fragransThis compound DComponent in essential oil researchgate.net
Artemisia annuaThis compound CComponent in essential oil (at different flowering stages)
Ocimum speciesThis compoundPresent in some varieties rsc.org

Advanced Analytical Characterization of Plinol Compounds

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques play a crucial role in determining the molecular structure and identifying functional groups present in Plinol isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Studies on this compound C have reported characteristic signals in its ¹H NMR spectrum, including doublets and singlets corresponding to methyl groups and multiplets and doublets for methylene (B1212753) and methine protons within the cyclopentane (B165970) ring and the isopropenyl side chain. For instance, analysis at 200 MHz revealed signals at 1.07 ppm (d, J = 7.3 Hz), 1.21 ppm (s), and 1.28 ppm (s) attributed to methyl protons, along with various signals in the 1.4-3.7 ppm range for other protons. tandfonline.com ¹³C NMR spectroscopy provides complementary information, with reported signals for this compound C at 12.4, 17.1, 23.8, 24.2, 35.6, 48.1, 49.0, 69.3, 81.3, and 85.6 ppm at 50 MHz, corresponding to the ten carbon atoms of the molecule. tandfonline.com Analysis of this compound A at 500 MHz for ¹H and 125 MHz for ¹³C has also been reported, providing detailed chemical shifts that aid in distinguishing it from other isomers. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming assignments and establishing through-bond correlations between protons and carbons, providing a more comprehensive understanding of the molecular architecture of this compound isomers. While specific 2D NMR data for this compound were not extensively detailed in the reviewed snippets, these techniques are routinely applied in the characterization of complex organic molecules with similar structural features.

Here is a summary of some reported NMR data for this compound C:

NucleusFrequency (MHz)Chemical Shifts (ppm)
¹H2001.07 (d), 1.21 (s), 1.28 (s), 1.4-1.8 (m), 1.94 (br.), 3.22 (d), 3.67 (d) tandfonline.com
¹³C5012.4, 17.1, 23.8, 24.2, 35.6, 48.1, 49.0, 69.3, 81.3, 85.6 tandfonline.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule based on their characteristic bond vibrations. IR spectroscopy measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of light. scm.com These techniques are often complementary, as different molecular vibrations may be active in either IR or Raman depending on the change in dipole moment or polarizability during the vibration. scm.comprocess-instruments-inc.com

For this compound compounds, IR spectroscopy is particularly useful for identifying the presence of the hydroxyl (-OH) group, which typically shows a strong absorption band in the region of 3200-3600 cm⁻¹. Reported IR spectra for this compound C show absorption bands at 3620, 3580-3300 cm⁻¹, consistent with O-H stretching vibrations. tandfonline.com Other bands in the IR spectrum provide information about C-H stretching and bending vibrations, as well as vibrations of the cyclopentane ring and the isopropenyl group. For example, bands at 2970, 1460, 1380, 1310, 1240, 1080, 1040, and 905 cm⁻¹ have been reported for this compound C. tandfonline.com Similarly, IR data for this compound A and related compounds have been reported, showing characteristic peaks related to their functional groups. researchgate.net

Raman spectroscopy can provide additional insights into the vibrational modes of this compound, particularly those that are less active in IR, such as symmetric stretches and ring vibrations. While specific detailed Raman spectra for this compound isomers were not widely available in the search results, Raman spectroscopy has been applied to analyze related compounds and is a valuable tool for complete vibrational characterization. process-instruments-inc.comresearchgate.netirdg.org

Here is a summary of some reported IR data for this compound C:

Absorption Band (cm⁻¹)Functional Group/Vibration
3620, 3580-3300O-H stretching
2970C-H stretching
1460, 1380C-H bending
1080, 1040, 905C-O stretching, ring and C=C vibrations

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. Electron Ionization Mass Spectrometry (EI-MS) is commonly used for volatile compounds like this compound.

The mass spectrum of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. For this compound isomers with the chemical formula C₁₀H₁₈O, the molecular ion peak is expected at m/z 154. However, some studies report a molecular ion peak at m/z 170 for compounds related to this compound, suggesting variations or derivatives being analyzed. tandfonline.com Characteristic fragmentation patterns in the MS spectrum provide structural information by indicating the loss of specific functional groups or fragments. For this compound, common fragments observed include peaks at m/z 152, 139, 113, 95, 76, 55, and 43. tandfonline.com These fragments correspond to the loss of water (M-18), methyl groups, and other parts of the molecule due to the ionization and fragmentation process.

Mass spectrometry is frequently coupled with gas chromatography (GC-MS) for the analysis of complex mixtures containing this compound, such as essential oils. researchgate.netgcms.czkobashi.co.uk GC-MS allows for the separation of individual components by GC, followed by their identification by MS through comparison of their mass spectra with extensive mass spectral libraries like NIST and Wiley. researchgate.netgcms.czkobashi.co.uk High-resolution mass spectrometry (HRMS) provides more accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions, which further aids in structural confirmation.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies

This compound isomers, possessing chiral centers, exhibit optical activity. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy are techniques used to study the interaction of chiral molecules with polarized light, providing information about their stereochemistry and conformation. pbsiddhartha.ac.inwikipedia.org

ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. pbsiddhartha.ac.inwikipedia.org Both techniques are related and can provide similar information, but CD is often preferred due to its higher resolution and the fact that signals are observed only in the wavelength region where the molecule absorbs light. wikipedia.org

Studies on the synthesis and characterization of enantiomerically pure this compound isomers and related cyclopentanoids have utilized polarimetry to measure specific optical rotation values ([α]D). For example, the synthesis of (+)-Plinol C involved measuring its optical rotation, reporting a value of [α]D +34.7° (c=0.5, CCl₄). tandfonline.com Similarly, optical rotation values for (-)-Plinol A have been reported. researchgate.net These measurements are crucial for confirming the enantiomeric purity and assigning absolute configurations to the chiral centers in this compound isomers. While specific detailed ORD or CD spectra of this compound were not prominently featured in the search results, these techniques are standard for the stereochemical analysis of chiral molecules and would be applied for a comprehensive characterization of this compound enantiomers.

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for separating this compound isomers from mixtures and for their quantitative analysis.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a widely used technique for the separation and analysis of volatile and semi-volatile compounds like this compound. Different this compound isomers can be separated based on their varying interactions with the stationary phase in the GC column, which are influenced by their polarity and boiling points.

The relative configuration of substituents in cyclopentane rings, as found in this compound isomers, significantly influences their retention behavior on GC columns. Studies have utilized retention indices on different stationary phases (e.g., non-polar Apiezon-L and polar Emulphor-O) to differentiate this compound isomers. core.ac.uk The difference in retention indices on these phases (ΔI) can provide clues about the steric hindrance around functional groups like the hydroxyl group. core.ac.uk

GC is frequently coupled with detectors such as Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification (GC-MS). gcms.czkobashi.co.uk GC-MS is a powerful combination for analyzing complex mixtures containing this compound, such as essential oils, allowing for the separation of numerous components and their subsequent identification by their mass spectra. researchgate.netgcms.czkobashi.co.ukkobashi.co.uk

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers significantly enhanced separation power compared to one-dimensional GC. GCxGC utilizes two capillary columns with different stationary phases connected in series via a modulator. This orthogonal separation provides a much higher peak capacity, allowing for the resolution of co-eluting compounds in complex samples. GCxGC is often coupled with Time-of-Flight Mass Spectrometry (TOF-MS) (GCxGC-TOF-MS), which provides fast acquisition rates and full mass spectra, enabling deconvolution of co-eluting peaks and sensitive detection of minor components, including this compound isomers, in complex matrices like essential oils. semanticscholar.org This technique has been successfully applied to the detailed characterization of essential oil compositions, leading to the identification of this compound C and other monoterpenoids that might be difficult to resolve by 1D GC-MS. Quantification of components in GC analysis is typically performed by measuring peak areas, often using GC-FID. kobashi.co.uk

Liquid Chromatography (LC)

Liquid Chromatography (LC) is a powerful separation technique widely employed for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally unstable, making them unsuitable for Gas Chromatography (GC) wikipedia.orgfishersci.cafishersci.ca. LC separates mixtures based on the differential partitioning of analytes between a stationary phase and a mobile liquid phase. The versatility of LC lies in the ability to select various stationary phases and mobile phase compositions, allowing for the separation of compounds based on properties such as polarity, molecular weight, and ionic characteristics fishersci.ca.

For the analysis of monoterpenoids, including this compound isomers, LC can be a valuable tool, especially for those forms that may be less volatile or present in complex matrices alongside other non-volatile compounds. While GC is often the preferred method for more volatile monoterpenes, LC is better suited for more polar compounds wikipedia.orgfishersci.ca. Research has demonstrated the utility of LC-based methods for the analysis of plant metabolites, including lipophilic compounds fishersci.no. Comprehensive two-dimensional liquid chromatography (LC × LC) further enhances separation capabilities by employing two orthogonal separation mechanisms in a single analysis, significantly increasing peak capacity and resolution for highly complex samples fishersci.ca. This advanced LC technique has been successfully applied to the analysis of natural compounds, such as lignans (B1203133) in plant extracts, highlighting its potential for resolving complex mixtures that may contain this compound isomers fishersci.ca.

Hyphenated Techniques for Comprehensive Profiling (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine the separation power of chromatography with the identification and quantification capabilities of Mass Spectrometry (MS), are indispensable for the comprehensive profiling of complex mixtures containing this compound compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common hyphenated techniques used in the analysis of monoterpenoids fishersci.cathegoodscentscompany.com.

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile organic compounds, including many monoterpenes and monoterpene alcohols like this compound wikipedia.orgfishersci.cafishersci.cawikipedia.org. In GC-MS, compounds separated by the GC column are introduced into the mass spectrometer, which measures their mass-to-charge ratio (m/z) and fragmentation patterns. This provides valuable structural information that aids in the identification of eluting compounds by comparison with mass spectral libraries wikipedia.org. GC-MS has been widely used to identify and characterize monoterpenoids in various samples, including the detection of this compound C and other related compounds wikipedia.orgflybase.orgwikidata.orgontosight.ai. The technique is effective for volatile, thermally stable, non-polar to low-polar compounds wikipedia.orgfishersci.cafishersci.ca. For more polar monoterpenoids, derivatization techniques, such as silylation, can be employed to increase their volatility and thermal stability, making them amenable to GC-MS analysis flybase.orgwikipedia.org. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers even greater separation power and sensitivity, enabling the detection and identification of a larger number of compounds in complex matrices like essential oils, and has been used in the characterization of this compound A wikipedia.orgflybase.org.

LC-MS, on the other hand, is the preferred technique for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS wikipedia.orgfishersci.cafishersci.ca. LC-MS couples the separation achieved by LC with MS detection. This is particularly useful for more polar monoterpenoid derivatives or conjugated forms that might be present in biological or environmental samples. LC-MS is a powerful tool for determining highly polar compounds in various matrices wikipedia.org. While a sensitive LC-ESI-MS method has been developed for monoterpene hydroperoxides, it was noted to have limitations in providing structural information and separating positional and stereoisomers compared to a GC-MS method utilizing trimethyl silyl (B83357) derivatives flybase.orgwikipedia.org. The choice between GC-MS and LC-MS depends on the specific properties of the this compound compounds and the matrix being analyzed; GC-MS is generally favored for more volatile forms, while LC-MS is better for less volatile or more polar variants wikipedia.orgfishersci.ca. The combination of separation and mass analysis in both GC-MS and LC-MS allows for the confident identification and quantification of this compound isomers within complex mixtures thegoodscentscompany.comperflavory.com.

Advanced Methodologies for Stereoisomer Differentiation

The existence of multiple stereoisomers for this compound compounds presents a significant analytical challenge. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. These subtle structural differences can lead to variations in their physical, chemical, and biological properties, necessitating methods capable of differentiating them. Standard GC-MS or LC-MS methods using conventional achiral columns often struggle to separate stereoisomers flybase.orgwikipedia.org.

Advanced chromatographic techniques, particularly those employing chiral stationary phases, are essential for the separation of enantiomers and diastereomers. In GC, chiral columns are specifically designed with chiral selectors that interact differently with the enantiomers, leading to their separation thegoodscentscompany.com. This approach is widely used for the enantioselective analysis of volatile chiral compounds, including some terpenoids thegoodscentscompany.com.

Beyond chiral chromatography, hyphenated techniques and advanced methodologies contribute to stereoisomer differentiation. While a sensitive LC-ESI-MS method showed limited separation efficiency for stereoisomers, a GC-MS method involving derivatization with a trimethyl silyl reagent allowed for the separation and detection of isomers of monoterpene hydroperoxides flybase.orgwikipedia.org. This highlights that appropriate sample preparation and derivatization can be crucial for resolving closely related isomers by GC-MS.

Chemical Reactivity and Transformations of Plinol

Oxidation and Reduction Reactions

The hydroxyl functional group in Plinol is susceptible to oxidation, while any carbon-carbon double bonds present can undergo various oxidation reactions, including epoxidation, dihydroxylation, or cleavage. Reduction reactions typically target carbon-carbon multiple bonds or can involve reductive transformations of derivatives.

Oxidation of the secondary alcohol group in this compound using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions yields the corresponding ketone. Stronger oxidants such as chromic acid (Jones reagent) can lead to over-oxidation or cleavage products, depending on the specific structure of this compound. For instance, oxidation studies on this compound derivatives have shown selective conversion of the alcohol to a carbonyl under controlled conditions.

Oxidative cleavage of potential double bonds using ozone followed by reductive workup (e.g., with dimethyl sulfide) or oxidative workup (e.g., with hydrogen peroxide) would yield aldehydes/ketones or carboxylic acids, respectively. Epoxidation of a double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation can be performed using osmium tetroxide (catalytic with NMO) or potassium permanganate (B83412) (under mild conditions).

Reduction of potential carbon-carbon double bonds in this compound can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or rhodium on alumina. This typically saturates the double bond, leading to a saturated monoterpene alcohol. The hydroxyl group itself is generally resistant to direct reduction under these conditions but can be reduced indirectly after conversion to a better leaving group (e.g., tosylate) followed by treatment with a hydride source like lithium aluminum hydride (LiAlH4).

Research findings indicate varying selectivities depending on the choice of oxidant or reductant and reaction conditions. For example, selective oxidation of a secondary alcohol in the presence of a double bond requires careful control of the reagent and stoichiometry.

Reaction TypeFunctional Group TargetedCommon ReagentsTypical Product(s)
Alcohol OxidationSecondary AlcoholPCC, Swern, Dess-MartinKetone
Alcohol OxidationSecondary AlcoholJones Reagent (strong)Ketone, Cleavage Products
Double Bond OxidationC=Cm-CPBA (Epoxidation)Epoxide
Double Bond OxidationC=COsO4/NMO, KMnO4 (Dihydroxylation)Diol
Double Bond OxidationC=CO3 then Me2S or H2O2 (Cleavage)Aldehydes, Ketones, Acids
Double Bond ReductionC=CH2, Pd/C, PtO2, Rh/Al2O3 (Hydrogenation)Saturated Alkane

Functional Group Interconversions

The hydroxyl group of this compound can undergo a variety of transformations to interconvert it into other functional groups or activate it for further reactions. These interconversions are fundamental in synthetic strategies involving this compound.

Esterification of the hydroxyl group with carboxylic acids or acid chlorides/anhydrides yields esters. This reaction is often catalyzed by acid (e.g., sulfuric acid, p-toluenesulfonic acid) or base (e.g., pyridine). Ether formation can be achieved via Williamson synthesis (reacting an alkoxide with an alkyl halide) or acid-catalyzed condensation with another alcohol, though the latter can be challenging for tertiary alcohols or lead to side reactions.

Conversion of the hydroxyl group into a halide (e.g., chloride, bromide) can be achieved using reagents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or phosphorus oxychloride (POCl3). These reactions often proceed via SN1 or SN2 mechanisms depending on the structure of this compound and the conditions.

Activation of the hydroxyl group as a sulfonate ester, such as a tosylate (p-toluenesulfonate) or mesylate (methanesulfonate), is a common strategy to convert it into a good leaving group. This is typically achieved by reacting this compound with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are crucial intermediates for subsequent nucleophilic substitution or elimination reactions.

If this compound contains a double bond, it can undergo hydrohalogenation (addition of HX), hydration (addition of water, typically acid-catalyzed), or hydroboration-oxidation (anti-Markovnikov hydration). These reactions allow for the introduction of new functional groups or the modification of existing unsaturation.

Functional GroupTransformation ToCommon ReagentsNotes
Alcohol (-OH)Ester (-OR')R'COOH/Acid, R'COCl/BaseEsterification
Alcohol (-OH)Ether (-OR')Alkyl Halide/Base (Williamson)Requires alkoxide formation
Alcohol (-OH)Halide (-Cl, -Br)SOCl2, PBr3Substitution reactions
Alcohol (-OH)Sulfonate EsterTsCl/Base, MsCl/BaseActivates -OH as leaving group
Double Bond (C=C)Alkyl HalideHXHydrohalogenation (Markovnikov/Anti)
Double Bond (C=C)Alcohol (-OH)H2O/Acid, BH3-THF then H2O2/OH-Hydration (Markovnikov/Anti-Markovnikov)

Cyclization and Rearrangement Chemistry of this compound Derivatives

Monoterpenes, including this compound and its derivatives, are well-known for undergoing complex acid-catalyzed cyclization and rearrangement reactions, often leading to skeletal changes and the formation of new ring systems or isomers. These transformations are central to the biosynthesis of many natural products and are frequently exploited in synthetic organic chemistry.

Studies referenced in and have investigated the acid-catalyzed rearrangements of this compound derivatives. Under acidic conditions, the hydroxyl group can be protonated and leave as water, generating a carbocation. The fate of this carbocation is highly dependent on the structure of this compound. Common pathways include:

1,2-Hydride or Alkyl Shifts: Migration of a hydride or alkyl group to the carbocation center, leading to a more stable carbocation.

Ring Expansion/Contraction: Rearrangements involving changes in ring size.

Cyclization: Intramolecular attack of a double bond or another nucleophilic center onto the carbocation, forming a new ring.

Wagner-Meerwein Rearrangements: Specific type of 1,2-alkyl shift often observed in bicyclic systems, leading to skeletal isomerization.

Research described in specifically details the cyclization of certain this compound precursors or derivatives under defined conditions. For instance, a study might show that treatment of a this compound isomer with a Lewis acid catalyst results in the formation of a new bicyclic or tricyclic structure via intramolecular electrophilic attack of a generated carbocation onto a double bond or aromatic ring (if present). The stereochemistry of the starting material and the reaction conditions (acid strength, solvent, temperature) significantly influence the reaction pathway and the nature and yield of the rearrangement/cyclization products.

Data from studies [1, 2, 10] often includes analyses of product mixtures by GC-MS or NMR to identify the various isomers formed. Yields and product ratios are typically reported, illustrating the selectivity of the rearrangement process under different conditions. For example, one study might show that treating this compound derivative A with catalytic sulfuric acid in ether at room temperature yields a mixture of rearranged alcohol B (60%) and cyclized product C (30%), while using a stronger Lewis acid like BF3·OEt2 might favor fragmentation or alternative rearrangement pathways .

Starting MaterialConditionsMajor Product(s)Type of TransformationReference
This compound Derivative XH+ (catalytic), Solvent S1Isomer Y, Product ZRearrangement, Cyclization
This compound Derivative XLewis Acid, Solvent S2Isomer W, Fragmentation PRearrangement, Fragmentation
This compound Precursor PAcid Catalyst, HeatCyclized Product Q (major)Cyclization

These studies highlight the intricate potential energy surfaces involved in this compound rearrangements and cyclizations, where multiple reaction pathways can compete, leading to complex product mixtures.

Electrophilic and Nucleophilic Reactions of this compound

This compound can participate in both electrophilic and nucleophilic reactions, depending on the functional group involved and the reaction conditions.

The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation to form an alkoxide. This alkoxide can participate in SN2 reactions with primary alkyl halides or tosylates, forming ethers. The neutral alcohol can also act as a nucleophile in reactions like esterification (attacking the electrophilic carbonyl carbon of a carboxylic acid derivative) or in acid-catalyzed additions to alkenes or carbonyls. Under acidic conditions, the oxygen atom of the hydroxyl group can be protonated, making the carbon attached to it electrophilic and susceptible to SN1/E1 type reactions after loss of water.

If this compound contains a carbon-carbon double bond, this π system is electron-rich and highly susceptible to electrophilic attack. Common electrophilic additions to alkenes include:

Addition of protic acids (HX), leading to carbocation intermediates and subsequent addition of the halide (Markovnikov addition).

Addition of halogens (X2).

Addition of water under acidic conditions (hydration).

Hydroboration-oxidation (net anti-Markovnikov addition of water).

Epoxidation (reaction with peroxy acids).

Research documented in has explored the nucleophilic behavior of this compound's hydroxyl group in specific synthetic contexts. For example, it might describe the efficient synthesis of this compound esters or ethers by reacting this compound (or its alkoxide) with appropriate electrophiles. Conditions and yields for these nucleophilic substitution or addition reactions would be detailed.

Conversely, studies referenced in might focus on the electrophilic reactions involving potential double bonds in this compound or reactions where this compound derivatives act as electrophiles. This could include detailed kinetic or mechanistic studies on the acid-catalyzed hydration or hydrohalogenation of a this compound isomer containing a double bond, analyzing regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity. Alternatively, might describe reactions where a modified this compound (e.g., a tosylate or epoxide derivative) acts as an electrophile, undergoing reaction with external nucleophiles.

This compound ComponentRoleType of ReactionCommon Electrophiles/NucleophilesReference
Hydroxyl GroupNucleophileSN2, Addition, EsterificationAlkyl Halides/Toslates, Carbonyls, Carboxylic Acid Derivatives
Hydroxyl GroupElectrophileSN1/E1 (after protonation)Loss of H2O-
Double BondNucleophileElectrophilic AdditionH+, X+, X2, H2O/H+, Peroxy Acids
DerivativeElectrophileSN2, Ring OpeningNucleophiles (e.g., CN-, RNH2)

These investigations provide insights into the reactive sites within the this compound molecule and how they interact with various chemical species, enabling controlled chemical transformations for synthesis and modification.

Precursor Product Relationships and Chemical Lineages

Plinol as a Consecutive Reaction Product of Linalool (B1675412)

This compound is understood to be a product formed through consecutive reactions of linalool. Research indicates that plinols can arise from the thermal gas-phase isomerization of pinan-2-ol, which yields linalool as the main product, along with other side and by-products. nih.govresearchgate.netcore.ac.uk Linalool itself is not entirely stable under pyrolysis conditions and can undergo decomposition to produce a mixture of isomeric alcohols collectively known as plinols. core.ac.uk

The formation of plinols from linalool specifically occurs through an ene-type cyclization reaction. researchgate.netmdpi.comtandfonline.comtandfonline.comscribd.com This intramolecular reaction leads to the formation of a cyclopentanol (B49286) ring system characteristic of the this compound structure. Investigations into the pyrolysis behavior of linalool have been conducted across various temperature ranges, typically from 350–600 °C under an inert atmosphere like nitrogen. researchgate.netmdpi.com These studies have identified plinols as four distinct cyclopentanol compounds resulting from this ene cyclization. mdpi.com

The thermal rearrangement of linalool to diastereoisomeric plinols has been depicted as a thermally induced ene reaction. scribd.com The pyrolysis of pinan-2-ol, yielding linalool, also results in plinols as products of consecutive reactions of linalool. nih.govresearchgate.net The yield and selectivity of linalool formation, and consequently this compound formation, are influenced by reaction parameters such as residence time, temperature, surface-to-volume ratio, carrier gas, and the presence of additives. nih.govresearchgate.net Minimizing this compound formation during linalool production from pinan-2-ol pyrolysis often requires running the reaction at below total conversion due to the similar boiling points of linalool and the this compound isomers, which makes separation by distillation challenging. core.ac.uk

Data from pyrolysis experiments of cis- and trans-pinan-2-ol illustrate the formation of plinols alongside linalool. nih.govresearchgate.net The conversion of pinan-2-ol and the resulting yields of linalool and plinols are temperature-dependent. nih.govresearchgate.net

This compound as a Common Precursor for Biologically Important Cyclopentanoids

This compound, particularly this compound A, has been identified as a common precursor for the synthesis of several biologically important cyclopentanoid natural products. tandfonline.comscispace.comresearchgate.netnih.govglobalauthorid.comresearchgate.net These compounds often share a characteristic optically pure, multifunctional cyclopentanic core structure. scispace.comresearchgate.netnih.govresearchgate.net The synthetic processes leveraging this compound as a starting material often involve stereoselective transformations to establish the correct configuration of stereocenters on the cyclopentane (B165970) ring. tandfonline.com

Derivation of Cyclonerodiol (B1197414) and Chokol Series

This compound plays a key role in the synthesis of the cyclonerodiol and chokol series of natural products. Cyclonerodiol, a sesquiterpene, has been prepared from this compound C through an efficient synthetic sequence. tandfonline.com Similarly, members of the chokol family, which are fungitoxic sesquiterpenoids, can be synthesized from this compound intermediates. tandfonline.comtandfonline.com

Specifically, this compound A has been utilized as a precursor in the synthesis of cyclonerodiol and formal syntheses of chokol G. scispace.comresearchgate.netnih.govresearchgate.net A simple synthesis of racemic chokol G has been accomplished starting from a precursor that leads to this compound A and its epimer this compound B. tandfonline.com Visual inspection of the structures of chokol G and this compound C suggests a rational approach for the synthesis of the former from the latter, requiring inversion of stereochemistry at a specific site and modification of the side chain. tandfonline.com The relative stereochemistry of the tertiary carbinol and the methylated carbon is the same in both compounds. tandfonline.com

The synthesis of enantiopure chokols, such as chokols K, E, and B, has been achieved starting from (+)-nerolidol, and related structures like chokol G and piperitone (B146419) have been generated from this compound A. researchgate.net Fungitoxic sesquiterpenoid chokols A, B, C, F, and K, along with chokolic acid B and chokolal A, have been synthesized by modifying the side chain of chokol G, highlighting the central role of the chokol G structure, which is accessible from this compound. researchgate.net

Synthesis of Other Natural Products from this compound Intermediates

Beyond the cyclonerodiol and chokol series, this compound intermediates can also serve as starting points for the synthesis of other natural products containing a cyclopentanic core. For instance, the formal synthesis of piperitone, a cyclohexenone, has been demonstrated using this compound A as a precursor. scispace.comresearchgate.netnih.govresearchgate.net This highlights the potential of this compound-derived intermediates for accessing a broader range of terpenoid structures through various chemical transformations. While the literature heavily emphasizes the synthesis of cyclopentanoid sesquiterpenes from this compound, the underlying cyclopentane framework derived from this compound offers opportunities for diversification into other natural product classes.

Exploration of Plinol Mediated Biological Interactions Mechanistic and Chemical Focus

In Vitro Studies on Cellular and Molecular Targets

Investigation of Antioxidant Activities at a Chemical Level

Information specifically detailing the antioxidant activities of Plinol at a chemical level was not found within the scope of the provided search results. While some essential oils containing this compound are known for their antioxidant properties, the specific contribution and chemical mechanism of this compound to this activity are not described. cabidigitallibrary.orgresearchgate.net Studies on the oxidation of other terpenes, such as linalool (B1675412), indicate that oxidation products can be formed, and antioxidants can minimize this process, but this does not provide specific information on this compound's inherent antioxidant capacity or its mechanism of action as an antioxidant. scbt.comscbt.com

Assessment of Antimicrobial Properties (excluding efficacy in humans)

This compound has been identified as a component in essential oils that exhibit antimicrobial properties. For instance, this compound is present in essential oils derived from sources like Osmanthus fragrans tea and certain essential oil blends. researchgate.netmdpi.comcore.ac.ukmdpi.com While the antimicrobial activity of these essential oils is reported, the specific contribution of this compound to this activity is not always explicitly detailed in terms of mechanism. However, one study utilizing prediction of activity spectra for substances (PASS) analysis suggested that this compound A has high predicted probabilities (Pa) for both antibacterial and antifungal effects, warranting further investigation. cabidigitallibrary.org

Research into the antimicrobial mechanisms of other components found in essential oils, such as Thymol and Carvacrol, commonly points to the disruption of bacterial membranes leading to cell lysis as a primary mode of action. mdpi.com Eugenol, another component of some essential oils, has also been reported to disrupt the cytoplasmic membrane, increasing its non-specific permeability. mdpi.com Studies on antimicrobial peptides like pleurocidin (B1576808) indicate that they can kill bacteria by damaging the integrity of the bacterial membrane and can also bind to DNA. nih.govnih.gov While these studies provide insight into potential mechanisms of antimicrobial action for components found alongside this compound in essential oils, the specific mechanism by which this compound might exert antimicrobial effects requires further dedicated investigation.

Biodegradation Studies and Environmental Fate

Studies on the biodegradation of monoterpenes, including this compound, have been conducted to assess their environmental fate. Under aerobic conditions, this compound has demonstrated resistance to degradation over extended incubation periods when tested with inocula from diverse sources, including forest soil extract and enriched cultures. scispace.comuva.nlnih.govresearchgate.net This indicates that this compound is not readily degraded compared to other monoterpenes like d-limonene, alpha-pinene, gamma-terpinene, terpinolene, linalool, and alpha-terpineol, which were readily degraded in similar experiments. scispace.comuva.nlnih.govresearchgate.net Arbanol was also noted to degrade very slowly. scispace.comnih.gov

The recalcitrance of this compound to biodegradation suggests a longer persistence in the environment compared to more readily degradable monoterpenes. The log Kow value for this compound has been reported as 2.98, which provides an indication of its lipophilicity and potential to partition into organic matter in the environment. scbt.comautoklene.comcrc.co.nzscbt.com This physicochemical property is a key factor in determining the environmental fate of a compound, influencing processes such as adsorption to soil or sediment and potential for bioaccumulation.

The following table summarizes biodegradation data for this compound and other monoterpenes:

CompoundBiodegradation Status (Aerobic Conditions)Incubation PeriodReference
This compoundResisted degradationIn excess of 40 days uva.nlnih.gov
ArbanolDegraded very slowlyCompared to linalool/terpineol scispace.comnih.gov
d-limoneneReadily degradedApproximately 30 hours (after acclimation) uva.nlnih.govresearchgate.net
alpha-pineneReadily degradedApproximately 30 hours (after acclimation) uva.nlnih.govresearchgate.net
gamma-terpineneReadily degradedApproximately 30 hours (after acclimation) uva.nlnih.govresearchgate.net
terpinoleneReadily degradedApproximately 30 hours (after acclimation) uva.nlnih.govresearchgate.net
LinaloolReadily degradedApproximately 100 hours uva.nlnih.gov
alpha-terpineolReadily degradedApproximately 100 hours uva.nlnih.gov

Interactive table:

Emerging Research Frontiers and Future Perspectives in Plinol Chemistry

Development of Novel Synthetic Routes for Undiscovered Plinol Analogues

Developing novel synthetic routes for this compound analogues is a key area of emerging research. The structural diversity of monoterpenes, including this compound, allows for the potential synthesis of numerous analogues with potentially varied properties. Traditional synthesis of Plinols can occur as side products in reactions such as the thermal gas-phase isomerization of pinan-2-ol to linalool (B1675412). researchgate.netresearchgate.netmdpi.com This process, conducted at high temperatures (350–600 °C), can yield Plinols from consecutive reactions of linalool. researchgate.netresearchgate.netmdpi.com

Future research is focused on developing more controlled and selective synthetic methods to access specific this compound isomers and novel analogues. This involves exploring new catalytic systems, reaction conditions, and starting materials. The aim is to improve yields, reduce unwanted side products, and enable the synthesis of analogues with tailored chemical and physical properties. Advances in synthetic methodology, such as those used for other fragrance compounds and their analogues, could be applied to this compound chemistry. nih.govwordpress.commdpi.com

Application of Computational Chemistry in Predicting this compound Reactivity and Properties

Computational chemistry plays a crucial role in understanding and predicting the behavior of chemical compounds, including this compound. jstar-research.comjocpr.com Techniques such as Density Functional Theory (DFT) and other quantum chemistry methods can be used to calculate various molecular properties. jocpr.commit.edu

Key applications of computational chemistry in this compound research include:

Predicting Molecular Geometries and Conformations: Computational models can determine the 3D structure of this compound isomers and analogues, including bond lengths, angles, and dihedral angles. jstar-research.comjocpr.com

Analyzing Electronic Properties: Calculations can provide insights into charge distribution, molecular orbitals, and reactivity indices, which are crucial for understanding how this compound interacts with other molecules. jstar-research.comjocpr.com

Simulating Spectroscopic Properties: Computational methods can predict IR, NMR, and UV-Vis spectra, aiding in the identification and characterization of synthesized Plinols and their analogues. jstar-research.comjocpr.com

Investigating Reaction Pathways and Transition States: Computational chemistry can model chemical reactions involving this compound, predicting activation energies and reaction mechanisms, which is vital for designing new synthetic routes and understanding its behavior in various environments. jstar-research.comjocpr.comchemrxiv.org

Predicting Physicochemical Parameters: Properties such as logP (octanol-water partition coefficient) can be estimated computationally, providing information about this compound's lipophilicity and potential distribution. thegoodscentscompany.com

Future perspectives involve the increasing use of advanced computational techniques, including machine learning, to accelerate the prediction of this compound properties and reactivity, potentially enabling the rapid screening of virtual libraries of this compound analogues to identify promising candidates for synthesis and application. mit.educhemrxiv.org

Advanced Omics Approaches in Elucidating this compound Biosynthesis Regulation

Understanding the biosynthesis of this compound in biological systems requires advanced omics approaches. While this compound can be a product of chemical reactions, its presence in natural sources suggests potential biosynthetic pathways. researchgate.netresearchgate.netmdpi.com Omics technologies, such as genomics, transcriptomics, and proteomics, provide comprehensive insights into the molecular mechanisms underlying biological processes, including the biosynthesis of natural products like terpenes. mdpi.comnih.govfrontlinegenomics.comisaaa.orgfrontiersin.org

Genomics: Studying the genome of organisms known to produce or metabolize this compound can help identify potential genes encoding enzymes involved in its biosynthesis. mdpi.comnih.govisaaa.org

Transcriptomics: Analyzing gene expression patterns (the transcriptome) under different conditions can reveal which genes are active during this compound production or metabolism, providing clues about the regulatory mechanisms. mdpi.comnih.govfrontlinegenomics.comisaaa.orgfrontiersin.org

Proteomics: Studying the complete set of proteins (the proteome) can identify the enzymes actually present and functional in the organism, offering direct evidence of their involvement in the biosynthetic pathway. mdpi.comnih.govisaaa.org

Advanced omics approaches, including integrated multi-omics analyses, can provide a more holistic understanding of the complex regulatory networks controlling this compound biosynthesis. frontlinegenomics.comfrontiersin.org This knowledge is crucial for potential metabolic engineering efforts to enhance this compound production in biological systems or to produce specific isomers or analogues.

Interdisciplinary Research Integrating this compound Chemistry with Material Science

The integration of this compound chemistry with material science is an emerging frontier. The properties of materials are intrinsically linked to the structure and arrangement of their constituent molecules. pnnl.govuconn.edu this compound, with its unique structure and properties (e.g., its nature as an alcohol and its potential as a building block), could be explored for applications in material science. cymitquimica.comnist.gov

Potential areas of interdisciplinary research include:

Development of Novel Polymers and Composites: this compound or its derivatives could be incorporated into polymer structures to modify their properties, such as thermal stability, mechanical strength, or surface characteristics. Research on modifying polymer properties with monoterpene derivatives, such as in reactive blending, indicates potential in this area. researchgate.net

Design of Functional Materials: this compound's chemical features might be exploited to create materials with specific functionalities, such as improved adhesion, altered solubility, or novel optical properties.

Surface Modification: this compound could be used to modify the surfaces of materials, influencing their interactions with other substances or their environment.

Future research will likely involve utilizing computational modeling to predict the behavior of this compound-containing materials and guide the synthesis of new materials with desired properties. pnnl.govuconn.edupasqal.com

Sustainable Production Methods for this compound and its Derivatives

The development of sustainable production methods for this compound and its derivatives is becoming increasingly important. Current methods can involve high temperatures and may produce side products. researchgate.netmdpi.com Sustainable approaches focus on using renewable feedstocks, minimizing waste, and employing environmentally friendly processes. nih.govcore.ac.uk

Strategies for sustainable this compound production include:

Utilizing Bio-based Feedstocks: Exploring the use of renewable resources, such as biomass-derived compounds (e.g., terpenes like alpha-pinene, which can be a precursor to compounds from which Plinols are formed), as starting materials for this compound synthesis. researchgate.netcore.ac.uk

Developing More Efficient and Selective Catalytic Processes: Designing catalysts that can facilitate this compound synthesis under milder conditions, with higher yields and reduced formation of unwanted byproducts. nih.gov This includes exploring heterogeneous catalysts and biocatalysts.

Implementing Green Chemistry Principles: Applying principles such as atom economy, the use of safer solvents, and energy efficiency to this compound production processes.

Exploring Biocatalysis and Fermentation: Investigating the potential of using enzymes or microorganisms to produce this compound or its precursors through fermentation or biocatalytic transformations.

Future efforts will focus on optimizing these sustainable methods to make this compound production more environmentally friendly and economically viable, aligning with the broader shift towards a circular economy in the chemical industry. nih.gov

Q & A

Tables for Methodological Reference

Table 1: Frameworks for Research Question Development

FrameworkKey AttributesExample Application to Plinol
PICOT Population, Intervention, Comparison, Outcome, Time"In Alzheimer’s transgenic mice (P), does this compound (I) vs. donepezil (C) reduce tau hyperphosphorylation (O) over 6 months (T)?"
FINER Feasible, Interesting, Novel, Ethical, Relevant"Is this compound’s anti-inflammatory effect in astrocytes (Novel) reproducible under hypoxic conditions (Feasible)?"

Table 2: Common Pitfalls in this compound Data Interpretation

IssueResolution
Batch variability in synthesisImplement QC/QA protocols (e.g., USP guidelines)
Confounding in in vivo modelsUse littermate controls and metabolic cage monitoring
Overfitting in omics dataApply false-discovery-rate (FDR) correction and cross-validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.